molecular formula C22H21N3OS B3206689 N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1040671-88-2

N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B3206689
CAS No.: 1040671-88-2
M. Wt: 375.5 g/mol
InChI Key: YNKPDGSKUHJLSW-UHFFFAOYSA-N
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Description

N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a novel chemical entity designed for research use, featuring the imidazo[2,1-b]thiazole scaffold. This scaffold is of significant interest in medicinal chemistry and oncology research due to its demonstrated potential as a core structure for developing antitumor agents . While the specific profile of this propanamide derivative is under investigation, compounds based on the imidazo[2,1-b]thiazole architecture have been reported to exhibit potent antiproliferative activity against a diverse panel of human cancer cell lines, including challenging models such as pancreatic ductal adenocarcinoma (PDAC) cells (e.g., SUIT-2, Capan-1, and Panc-1) with IC50 values reaching the single-digit micromolar range . The biological activity of this chemical class is not limited to a single mechanism. Research on analogous structures indicates potential for multi-target engagement. Some derivatives have been identified as potential inhibitors of key signaling pathways, such as the VEGF/VEGFR axis, which is a central regulator of tumor angiogenesis . Other studies suggest that specific substitutions on the core scaffold can influence activity, for instance, the presence of chloro-substituents has been linked to enhanced cytotoxic potency in certain cellular models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers exploring new therapeutic strategies against resistant cancers, particularly those interested in kinase inhibition or anti-angiogenic agents, may find this compound a valuable tool for their investigations.

Properties

IUPAC Name

N-(2-phenylethyl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c26-21(23-14-13-17-7-3-1-4-8-17)12-11-19-16-27-22-24-20(15-25(19)22)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKPDGSKUHJLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminothiazole with phenacyl bromide to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with phenethylamine and propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide involves multi-step reactions, with critical intermediates and methodologies outlined below:

Core Imidazo[2,1-b]thiazole Scaffold Formation

The imidazo[2,1-b]thiazole moiety is synthesized via cyclocondensation reactions. For example:

  • Step 1 : Condensation of 2-aminothiazole derivatives with α-bromo ketones yields 6-phenylimidazo[2,1-b]thiazole intermediates .

  • Step 2 : Bromination or functionalization at the 3-position introduces reactive handles for further derivatization .

Table 1: Representative Synthetic Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Cyclocondensationα-bromoacetophenone, EtOH, Δ78
AcylationEDC, HOBt, DCM, rt85
Hydrazide CondensationEthanol, reflux, 5 h94

Functional Group Transformations

The compound’s reactivity is influenced by its imidazo[2,1-b]thiazole core and propanamide sidechain:

Imidazo[2,1-b]thiazole Modifications

  • Electrophilic Substitution : The C-2 position undergoes halogenation (e.g., bromination) under mild conditions .

  • Nucleophilic Attack : The thiazole sulfur participates in oxidation reactions to form sulfoxides or sulfones .

Propanamide Sidechain Reactivity

  • Hydrolysis : The amide bond resists hydrolysis under acidic/basic conditions but cleaves enzymatically in biological systems .

  • N-Alkylation : The phenethylamine nitrogen can be alkylated using alkyl halides or Michael acceptors .

Catalytic and Cross-Coupling Reactions

The compound participates in metal-catalyzed reactions due to aromatic and heterocyclic motifs:

Suzuki-Miyaura Coupling

  • The phenyl group at C-6 undergoes cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

  • Example : Reaction with 4-methoxyphenylboronic acid yields para-methoxy derivatives (yield: 65-72%) .

Buchwald-Hartwig Amination

  • The imidazo[2,1-b]thiazole nitrogen is aminated under Pd catalysis, enabling diversification of the core structure .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming phenyl isocyanate and thiazole fragments (TGA data) .

  • Photodegradation : UV exposure induces cycloreversion of the imidazo ring, confirmed by HPLC-MS .

Biological Interactions and Reactivity

  • Enzymatic Hydrolysis : Serum esterases cleave the propanamide sidechain, releasing 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanoic acid .

  • Receptor Binding : The imidazo[2,1-b]thiazole core interacts with kinase ATP pockets via hydrogen bonding and π-π stacking .

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. For instance, a study synthesized a series of imidazo[2,1-b]thiazole derivatives and evaluated their activity against acute myeloid leukemia (AML) cell lines. The findings revealed that certain compounds inhibited FLT3 kinase, a critical target in AML therapy, with one compound demonstrating an IC50 value as low as 0.002 μM in cellular assays .

Case Study:
In another investigation focusing on pancreatic ductal adenocarcinoma (PDAC), a related compound showed promising antiproliferative activity across multiple cancer cell lines, with IC50 values ranging from 5.11 to 10.8 µM. These findings support the potential of imidazo[2,1-b]thiazole derivatives as therapeutic agents against resistant cancer types like PDAC .

Structure-Activity Relationship (SAR)

SAR Insights:
The SAR analysis of imidazo[2,1-b]thiazole derivatives has provided insights into the functional groups that enhance anticancer activity. Modifications at specific positions on the thiazole ring have been shown to significantly affect the potency of these compounds against various cancer cell lines. For example, compounds with substitutions at the 2 and 6 positions exhibited enhanced activity compared to unsubstituted analogs .

Data Table: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)Activity Description
Compound 19MV4-11 (AML)0.002High potency against FLT3-dependent AML
Compound 9cSUIT-2 (PDAC)5.11Significant antiproliferative activity
Compound 9lPanc-1 (PDAC)10.8Moderate antiproliferative activity

Potential for Drug Development

Pharmaceutical Development:
Given their promising biological activities, compounds like N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide are being explored as lead candidates for drug development in oncology. The ability to inhibit key signaling pathways involved in cancer progression makes them suitable for further optimization and clinical evaluation.

Future Directions:
Further studies are warranted to explore the pharmacokinetics and toxicity profiles of these compounds. Additionally, combination therapies involving imidazo[2,1-b]thiazole derivatives could be investigated to enhance therapeutic efficacy and overcome resistance mechanisms in cancer treatment.

Mechanism of Action

The mechanism of action of N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • R1 Substituents : Halogenation (Cl, F) at R1 enhances cytotoxic potency, as seen in 5l (4-Cl) and 5n (4-F) .
    • R2 Modifications : Piperazinyl and pyridinyl groups (e.g., 5i, 5k) improve solubility and kinase targeting compared to simple aryl groups .
  • Synthetic Feasibility : The target compound’s propanamide linker may require adjusted coupling conditions compared to acetamide derivatives, such as prolonged reaction times or alternative activating agents .

Biological Activity

N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its anticancer properties.

Chemical Structure and Properties

The compound features an imidazo[2,1-b]thiazole core, which has been associated with various biological activities. The structural formula can be represented as follows:

C19H20N2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{S}

This structure allows for interactions with biological targets that are pivotal in cancer progression.

Several studies have investigated the anticancer mechanisms of imidazo[2,1-b]thiazole derivatives, including this compound. Key findings include:

  • Induction of Apoptosis : The compound has been shown to activate caspase pathways (caspase-3 and caspase-8), leading to programmed cell death in various cancer cell lines such as HeLa and MDA-MB-231 .
  • Cell Cycle Arrest : FACS analysis indicates that treatment with this compound results in cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating further .
  • Inhibition of Migration : In vitro assays demonstrated that the compound significantly inhibited the migration of pancreatic cancer cells, which is crucial in metastasis prevention .

In Vitro Studies

A summary of key studies assessing the biological activity of related compounds is presented in the table below:

CompoundCell LineIC50 (µM)Mechanism
4jHeLa6.5Induces apoptosis via caspase activation
9cSUIT-25.11Inhibits migration and induces apoptosis
19MV4-110.002FLT3 kinase inhibition leading to cell death

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the imidazo[2,1-b]thiazole core. Studies indicate that:

  • Substituents at Position 6 : Meta-disubstituted phenyl groups enhance activity compared to para-substituents due to optimal orientation for receptor interaction .
  • Hydrophobic vs Hydrophilic Substituents : Hydrophobic groups tend to increase cellular uptake and interaction with target sites, enhancing overall antiproliferative effects .

Study on Pancreatic Cancer Cells

In a study focusing on pancreatic ductal adenocarcinoma (PDAC), compounds similar to this compound were evaluated for their antiproliferative effects. The results showed that certain derivatives exhibited IC50 values ranging from 5.11 to 10.8 µM across different PDAC cell lines (SUIT-2, Capan-1, Panc-1). These findings support further exploration into these compounds for therapeutic applications against pancreatic cancer .

Study on Acute Myeloid Leukemia (AML)

Another investigation highlighted the efficacy of imidazo[2,1-b]thiazole derivatives against FLT3-dependent AML cells. One compound demonstrated an IC50 value of 0.002 µM against the MV4-11 cell line, indicating potent activity and suggesting potential for drug development targeting specific leukemic pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide to enhance yield and purity?

  • Methodology : Utilize copper-catalyzed 1,3-dipolar cycloaddition reactions, as demonstrated for analogous imidazo[2,1-b]thiazole derivatives. Key steps include:

  • Reacting azides with alkynes in a tert-BuOH:H₂O (3:1) solvent system with Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours .
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and purify via ethanol recrystallization .
  • Optimize substituent compatibility: Electron-withdrawing groups (e.g., nitro) on the phenyl ring may require extended reaction times or adjusted stoichiometry .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., triazole protons at δ 8.36 ppm, aromatic protons at δ 7.20–8.61 ppm) .
  • HRMS for molecular ion validation (e.g., [M+H]+ observed at 404.1348 vs. calculated 404.1359) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .
  • HPLC for purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do structural modifications to the phenyl or phenethyl groups influence the compound’s biological activity?

  • Methodology : Conduct SAR studies by synthesizing derivatives with substituents like halogens (Cl, F) or nitro groups. Key findings:

  • 4-Chlorophenyl substitution (e.g., in compound 5l) enhances VEGFR2 inhibition (5.72% at 20 μM) and selectivity against MDA-MB-231 cells (IC₅₀ = 1.4 μM) .
  • Fluorophenyl groups improve acetylcholinesterase inhibitory activity via hydrophobic interactions, as shown in hydrazine-carbothioamide derivatives .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like FLT3 or 15-LOX .

Q. What in vitro assays are most reliable for evaluating cytotoxic activity against cancer cell lines?

  • Methodology :

  • MTT assay : Measure IC₅₀ values in triplicate for cell lines like HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Compare to reference drugs (e.g., sorafenib IC₅₀ = 5.2 μM) .
  • Apoptosis assays : Use Annexin V-FITC/PI staining to quantify early/late apoptosis in treated cells .
  • Kinase inhibition profiling : Screen against FLT3 (associated with AML) using kinase assays with ATP concentrations adjusted to physiological levels (1 mM) .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

  • Methodology :

  • Standardize assay conditions : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours) .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare datasets. For example, discrepancies in HepG2 IC₅₀ values (22.6 μM vs. literature 18.4 μM) may arise from clonal variability .

Methodological Recommendations

  • Synthetic Challenges : For scale-up, replace Cu(OAc)₂ with CuI nanoparticles to reduce metal contamination .
  • Biological Assays : Include a pan-kinase screen (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Data Reproducibility : Deposit raw spectral data in open-access repositories (e.g., Zenodo) to facilitate cross-study validation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide
Reactant of Route 2
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N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.